3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid
Description
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid is a substituted benzoic acid derivative characterized by three key functional groups:
- Benzyloxy group at position 3 (electron-donating, lipophilic).
- Bromo substituent at position 4 (electron-withdrawing, steric bulk).
- Cyclopropylmethoxy group at position 5 (unique steric profile due to the cyclopropane ring).
The compound’s molecular formula is C₁₈H₁₇BrO₄ (calculated based on structural analogs in and ).
Properties
Molecular Formula |
C18H17BrO4 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C18H17BrO4/c19-17-15(22-10-12-4-2-1-3-5-12)8-14(18(20)21)9-16(17)23-11-13-6-7-13/h1-5,8-9,13H,6-7,10-11H2,(H,20,21) |
InChI Key |
WLWFNZLQRRBOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=CC(=C2Br)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The substitution of a hydrogen atom with a benzyloxy group.
Cyclopropylmethoxy Substitution:
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or other functional groups.
Substitution: The benzyloxy and cyclopropylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in cross-coupling reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-cancer or anti-inflammatory agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and cyclopropylmethoxy groups may enhance binding affinity and specificity, while the bromo group can participate in halogen bonding or other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzoic Acid Derivatives
Electronic and Steric Effects
- Bromine Position : Bromine’s electron-withdrawing effect is strongest when ortho or para to the carboxylic acid. In the target compound (Br at position 4, meta to COOH), acidity is moderately influenced compared to analogs with Br at position 2 (e.g., 5-(benzyloxy)-2-bromo-4-methoxybenzoic acid) .
- Cyclopropylmethoxy vs. Methoxy/Ethoxy : The cyclopropylmethoxy group (OCH₂C₃H₅) introduces significant steric hindrance and lipophilicity compared to methoxy (OMe) or ethoxy (OEt) groups. This may reduce metabolic degradation in biological systems .
- Benzyloxy Group : Common in analogs (e.g., ), the benzyloxy (OBz) substituent enhances lipophilicity but may reduce water solubility.
Physicochemical Properties
- Acidity : The carboxylic acid group (pKa ~2-3) is influenced by substituents. Bromine’s electron-withdrawing effect increases acidity, while methoxy/benzyloxy groups (electron-donating) counteract this. The target compound’s pKa is likely higher than 3-bromo-5-hydroxy-4-methoxybenzoic acid (where OH is strongly electron-withdrawing) .
- Lipophilicity : Cyclopropylmethoxy and benzyloxy groups increase logP values compared to methoxy or hydroxy analogs. This enhances membrane permeability but may complicate formulation .
Biological Activity
3-Benzyloxy-4-bromo-5-cyclopropylmethoxybenzoic acid is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Molecular Characteristics:
- Molecular Formula: C19H19BrO4
- Molecular Weight: 391.3 g/mol
- IUPAC Name: Methyl 4-bromo-3-(cyclopropylmethoxy)-5-phenylmethoxybenzoate
- Canonical SMILES: COC(=O)C1=CC(=C(C(=C1)OCC2CC2)Br)OCC3=CC=CC=C3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of benzyloxy and cyclopropylmethoxy groups enhances its binding affinity to various enzymes and receptors, potentially modulating several biological pathways.
Potential Biological Targets:
- Enzymes involved in metabolic pathways
- Receptors associated with inflammatory responses
- Proteins implicated in cancer progression
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity: The compound has shown potential in scavenging free radicals, which could contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects: Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
- Antitumor Properties: In vitro studies have indicated that it can induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Inhibition of cytokine release | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Studies
-
Antioxidant Activity Study
- A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating the compound's potential as an antioxidant agent.
-
Anti-inflammatory Research
- In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound was administered to assess its effect on cytokine levels. The results showed a marked decrease in TNF-alpha and IL-6 levels, suggesting effective anti-inflammatory properties.
-
Antitumor Investigation
- In vitro assays on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in dose-dependent apoptosis, indicating its potential as an antitumor agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
